molecular formula C19H21N3O2 B2829979 (2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-34-2

(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2829979
CAS No.: 2034560-34-2
M. Wt: 323.396
InChI Key: AHSVUMJFFVIITK-UHFFFAOYSA-N
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Description

The compound (2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule featuring a furan ring substituted with two methyl groups, a benzimidazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylfuran, 2-methyl-1H-benzo[d]imidazole, and pyrrolidine.

    Step 1 Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 2,5-dimethylfuran with a suitable electrophile under acidic conditions to introduce a reactive functional group.

    Step 2 Coupling Reaction: The intermediate is then coupled with 2-methyl-1H-benzo[d]imidazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Step 3 Cyclization: The final step involves the cyclization of the coupled product with pyrrolidine under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The benzimidazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The methyl groups on the furan ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: Pd/C, hydrogen gas, room temperature.

    Substitution: AlCl3, alkyl halides, reflux conditions.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.

    Anti-inflammatory Agents: Its structural features suggest potential anti-inflammatory activity.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic properties.

    Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The furan and pyrrolidine rings can interact with enzyme active sites, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethylfuran-3-yl)(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but lacks the methyl group on the benzimidazole ring.

    (2,5-Dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

Uniqueness

The presence of both the furan and benzimidazole moieties in the same molecule provides unique electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

This detailed overview highlights the significance of (2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone in various scientific and industrial fields

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12-10-16(13(2)24-12)19(23)21-9-8-15(11-21)22-14(3)20-17-6-4-5-7-18(17)22/h4-7,10,15H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSVUMJFFVIITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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